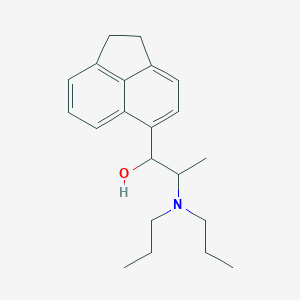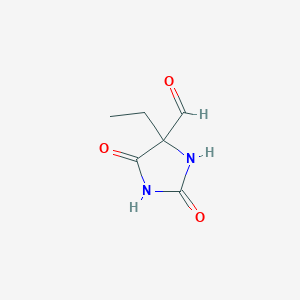
4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound with the molecular formula C6H8N2O3. It is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. This compound also contains an aldehyde group and two keto groups, making it a versatile molecule in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts such as zinc chloride or other Lewis acids can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The keto groups can be reduced to hydroxyl groups, leading to the formation of diols.
Substitution: The nitrogen atoms in the imidazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid.
Reduction: 4-Ethyl-2,5-dihydroxyimidazolidine-4-carbaldehyde.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
科学研究应用
4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
作用机制
The mechanism of action of 4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazolidine ring structure allows for interactions with various biological molecules, influencing pathways related to cell growth and apoptosis.
相似化合物的比较
Similar Compounds
- 4-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde
- 4-Propyl-2,5-dioxoimidazolidine-4-carbaldehyde
- 4-Butyl-2,5-dioxoimidazolidine-4-carbaldehyde
Uniqueness
4-Ethyl-2,5-dioxoimidazolidine-4-carbaldehyde is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical reactions.
属性
CAS 编号 |
5454-66-0 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
4-ethyl-2,5-dioxoimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C6H8N2O3/c1-2-6(3-9)4(10)7-5(11)8-6/h3H,2H2,1H3,(H2,7,8,10,11) |
InChI 键 |
XZYRLKABJYYRTM-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC(=O)N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


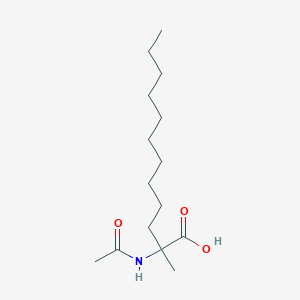
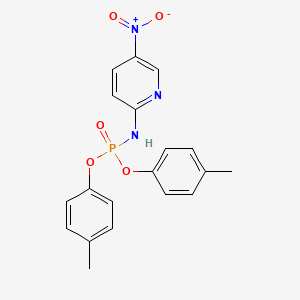
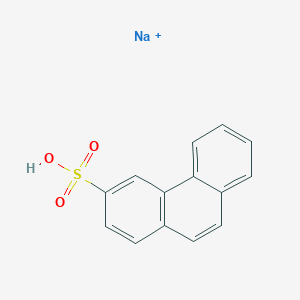
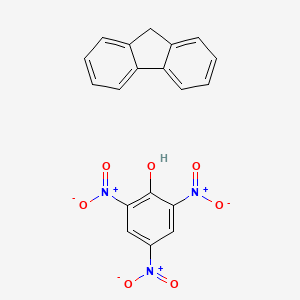
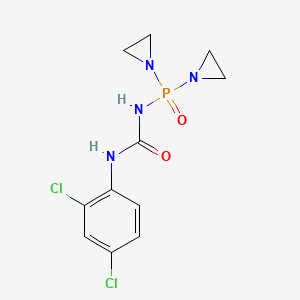

![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
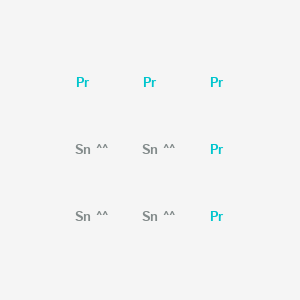
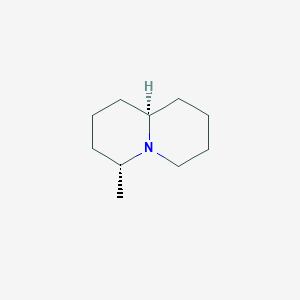
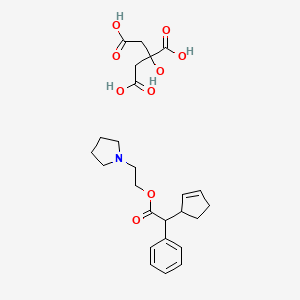
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)

